Receptor Binding Affinity: Quinagolide's D2(High) Ki Value Compared to Other Dopamine Agonists
Quinagolide's affinity for the high-affinity state of the dopamine D2 receptor (D2(High)) is quantified by a dissociation constant (Ki) of 0.52 nM. This positions it as one of the more potent agonists in this class [1]. This binding characteristic is a primary determinant of its therapeutic action and distinguishes it from other agonists with different Ki values [1].
| Evidence Dimension | Binding affinity (Ki) at D2(High) receptor |
|---|---|
| Target Compound Data | Ki = 0.52 nM |
| Comparator Or Baseline | Cabergoline (Ki = 0.36 nM); Bromocriptine (Ki = 0.9 nM); Pergolide (Ki = 2.4 nM) |
| Quantified Difference | Quinagolide's affinity is approximately 1.4-fold lower than cabergoline's but 1.7-fold higher than bromocriptine's. |
| Conditions | In vitro competition assay against [3H]domperidone for D2(High) receptors |
Why This Matters
A distinct binding affinity profile influences the concentration required for therapeutic effect and may correlate with different clinical response rates and side effect profiles.
- [1] Seeman, P. (2007). Antiparkinson therapeutic potencies correlate with their affinities at dopamine D2(High) receptors. Synapse, 61(12), 1013-1018. View Source
